2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-12-7-5-11(6-8-12)24-18(13-9-28(26)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXBUQSWPGJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-c]pyrazole core.
- Substituents including a chloro and fluoro group, which may enhance its pharmacological properties.
- A methoxyphenyl group that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammatory pathways. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in tumor growth and inflammation.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines .
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. Similar thieno derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Study on Anticancer Efficacy : A study conducted by Elmongy et al. synthesized a series of thieno derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity, suggesting structure-activity relationships that could be exploited for drug design .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in mice, compounds related to this compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic benefits in treating inflammatory diseases .
Scientific Research Applications
Antifungal Activity
Research has indicated that 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits notable in vitro antifungal activity against strains like Candida albicans and Aspergillus fumigatus. These findings suggest potential therapeutic uses in treating fungal infections, although further studies are required to assess in vivo efficacy and safety profiles .
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have been studied for their anti-inflammatory and analgesic effects. Preliminary studies suggest that derivatives of this compound may inhibit inflammatory pathways and exhibit potent effects against certain cancer cell lines. The thieno[3,4-c]pyrazole moiety is often associated with enhanced biological activity against various targets involved in disease pathways .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for optimizing its efficacy. Interaction studies often involve:
- Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
- Structure-activity relationship (SAR) analyses: To identify which structural features contribute to biological activity.
Such studies provide insights into how modifications to the compound can enhance its therapeutic potential while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
